molecular formula C17H16N2O B10872786 N-[(E)-1H-indol-5-ylmethylidene]-1-(4-methoxyphenyl)methanamine

N-[(E)-1H-indol-5-ylmethylidene]-1-(4-methoxyphenyl)methanamine

Cat. No.: B10872786
M. Wt: 264.32 g/mol
InChI Key: NZTKYHFFGFBDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-(E)-1-(1H-INDOL-5-YL)METHYLIDENEMETHANAMINE typically involves the condensation of an indole derivative with a methoxy-substituted benzaldehyde under specific reaction conditions. One common method involves the use of a hydrazone intermediate, which is then heated to induce cyclization and form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

N-(E)-1-(1H-INDOL-5-YL)METHYLIDENEMETHANAMINE can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(E)-1-(1H-INDOL-5-YL)METHYLIDENEMETHANAMINE involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

N-(E)-1-(1H-INDOL-5-YL)METHYLIDENEMETHANAMINE can be compared with other indole derivatives such as:

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

1-(1H-indol-5-yl)-N-[(4-methoxyphenyl)methyl]methanimine

InChI

InChI=1S/C17H16N2O/c1-20-16-5-2-13(3-6-16)11-18-12-14-4-7-17-15(10-14)8-9-19-17/h2-10,12,19H,11H2,1H3

InChI Key

NZTKYHFFGFBDCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN=CC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.